2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is an intricate synthetic organic compound. It is composed of multiple fused ring systems including pyrazolo[3,4-d]pyrimidine and pyrazole, decorated with fluoro-substituents. Each component imparts unique characteristics to the molecule, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide generally involves multi-step organic transformations:
Formation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: : This can be achieved via the cyclization of a suitably substituted phenyl hydrazone with a dicarbonyl compound under acidic conditions.
Attachment of the pyrazole moiety: : Subsequent steps involve the addition of a fluorinated pyrazole fragment to the pyrazolo[3,4-d]pyrimidine scaffold.
Benzamide formation: : The final step incorporates the benzamide group through standard amidation reactions, facilitated by coupling agents like EDC or HATU.
Industrial Production Methods
Industrial production likely mirrors lab-scale methods but on a larger scale with optimizations for yield, efficiency, and cost. This might include:
Use of continuous flow reactors for better control over reaction conditions and scalability.
Improved purification techniques such as crystallization and chromatographic methods for higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to modifications primarily on the pyrazole and pyrazolo[3,4-d]pyrimidine rings.
Reduction: : Conversely, reduction can potentially target the nitrogens within the ring systems or the amide bond, depending on the reagent's specificity.
Substitution: : Halogen (fluorine) groups present in the molecule can be replaced in nucleophilic aromatic substitution reactions, leading to various derivative compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry solvents.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) in methanol or other alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions. Typical oxidation might yield hydroxylated derivatives, whereas reduction can produce amine derivatives. Substitution reactions commonly result in various substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: : As a building block for designing novel ligands and catalysts.
Biology: : Investigated for its bioactivity, possibly functioning as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: : Utilized in the development of advanced materials such as organic semiconductors and specialized coatings.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves the interaction of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide with specific molecular targets. These may include kinases, receptors, or other proteins within cellular pathways:
Binding to Enzymes: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzymatic functions.
Modulating Receptors: : Acting as an agonist or antagonist, it can modulate receptor activity, impacting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Shares a similar core structure but differs in the substituent groups, leading to different properties and applications.
3,5-difluoro-N-(4-(4-fluorophenyl)-1H-pyrazol-5-yl)benzamide: : Another analog with variations in fluorine placement and pyrazole substitution patterns, affecting its reactivity and biological activity.
N-(1-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-1H-pyrazol-5-yl)-2,4-difluorobenzamide: : Exhibits structural similarities but with distinct substituent positioning, offering unique functionalities.
These comparisons highlight the unique features of 2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, making it a valuable compound for research and application.
And there you go, a detailed article encompassing all aspects of this intriguing compound. Where do you want to take it from here?
Properties
IUPAC Name |
2,4-difluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N7O/c1-12-8-19(29-22(33)16-7-4-14(24)9-18(16)25)32(30-12)21-17-10-28-31(20(17)26-11-27-21)15-5-2-13(23)3-6-15/h2-11H,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKPFUVCAJKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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